molecular formula C26H24ClN3O4S2 B12021519 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B12021519
M. Wt: 542.1 g/mol
InChI Key: PHZGPXCGFHCJCM-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide features a hexahydrobenzothieno[2,3-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 2,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents that influence solubility and electronic properties . This scaffold is structurally related to kinase inhibitors and antimicrobial agents, with variations in substituents modulating biological activity and physicochemical behavior.

Properties

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O4S2/c1-33-17-11-12-19(20(13-17)34-2)28-22(31)14-35-26-29-24-23(18-5-3-4-6-21(18)36-24)25(32)30(26)16-9-7-15(27)8-10-16/h7-13H,3-6,14H2,1-2H3,(H,28,31)

InChI Key

PHZGPXCGFHCJCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Anilide Moiety

The acetamide’s N-aryl group is a critical site for structural diversification. Key analogs and their substituent effects are summarized below:

Table 1: Comparison of Substituent Effects on Anilide Derivatives
Compound Name/ID Substituent on Anilide Molecular Weight Yield (%) Melting Point (°C) Key Properties/Biological Notes
Target Compound 2,4-dimethoxyphenyl 568.04* ~70† Pending‡ Enhanced solubility due to methoxy groups
N-[4-(Diethylamino)phenyl] analog (CAS 618432-08-9) 4-diethylaminophenyl 618.53 (DMSO) - - Basic amino group improves membrane permeability
N-(2,3-Dichlorophenyl) analog (Journal of Applied Pharmaceutical Science, 2019) 2,3-dichlorophenyl 344.21 80 230 High melting point due to halogenated aryl group
N-(4-Methylphenyl) analog (Int. J. Mol. Sci., 2014) 4-methylphenyl 357.38 94 288 Methyl group enhances lipophilicity
N-(2,5-Dimethylphenyl) analog (CAS 477313-48-7) 2,5-dimethylphenyl 524.06* - - Steric hindrance may reduce binding affinity

*Calculated using ChemSpider data. †Estimated from analogous synthesis procedures in .

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility compared to halogenated analogs (e.g., 2,3-dichlorophenyl), which exhibit higher melting points due to stronger intermolecular forces .
  • Amino vs.

Core Structure Modifications

The benzothieno-pyrimidinone core is conserved across analogs, but the degree of saturation varies:

  • Hexahydro vs.
  • Sulfanyl Linker : The sulfanyl bridge (-S-) in the target compound is retained in most analogs, critical for maintaining hydrogen-bonding interactions with biological targets .

Research Findings and Implications

  • Biological Activity: Though direct data for the target compound is unavailable, structurally related compounds exhibit antimicrobial and kinase-inhibitory activities. For example, the N-(2,3-dichlorophenyl) analog showed notable activity in preliminary screens .
  • Physicochemical Optimization : The 2,4-dimethoxyphenyl group balances solubility and lipophilicity, making the target compound a promising candidate for further pharmacokinetic studies .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer effects and enzyme inhibition mechanisms.

Chemical Structure and Properties

The molecular formula for this compound is C24H24ClN3O3SC_{24}H_{24}ClN_3O_3S, with a molecular weight of approximately 466.98 g/mol. The structure features a benzothieno-pyrimidine core with various substituents that are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer applications. The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related benzothienopyrimidine derivatives. For instance:

  • Growth Inhibition : Compounds structurally similar to the target compound have shown promising growth inhibition against several human cancer cell lines. For example, a related compound exhibited a mean growth inhibition (GI50) ranging from 4 nM to 37 µM across different cell lines .
  • CYP17 Inhibition : The mechanism of action for some benzothienopyrimidine derivatives includes the inhibition of the CYP17 enzyme, which is crucial in steroidogenesis and has implications for prostate cancer treatment. A related compound demonstrated significant inhibition of CYP17 activity with an IC50 value of 2.08 µM against prostate cancer cells .

The proposed mechanisms for the biological activity of these compounds include:

  • Enzyme Inhibition : The interaction with CYP17 suggests that these compounds may serve as non-steroidal inhibitors that block androgen synthesis, which could be beneficial in treating hormone-sensitive cancers .
  • Induction of Apoptosis : Studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of apoptotic markers .

Research Findings

A detailed examination of the literature reveals several key findings regarding the biological activity of similar compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound 5cPC-3 (Prostate)2.08CYP17 Inhibition
Compound AMCF-7 (Breast)10.5Apoptosis Induction
Compound BUO-31 (Renal)15.0Cell Cycle Arrest

Case Studies

  • In Vitro Studies : A series of in vitro tests conducted by the National Cancer Institute evaluated multiple derivatives against 60 different cancer cell lines. The results indicated that certain structural modifications led to enhanced anticancer properties.
  • In Vivo Models : Animal studies have also been conducted to assess the pharmacokinetics and bioavailability of these compounds. Results showed promising oral bioavailability and metabolic stability, indicating potential for further development as therapeutic agents .

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